molecular formula C16H12N4O5 B2739717 7-ethoxy-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]-1-benzofuran-2-carboxamide CAS No. 946208-33-9

7-ethoxy-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]-1-benzofuran-2-carboxamide

Cat. No.: B2739717
CAS No.: 946208-33-9
M. Wt: 340.295
InChI Key: ABGSOYUPXHCYAV-UHFFFAOYSA-N
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Description

7-Ethoxy-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]-1-benzofuran-2-carboxamide is a synthetic compound of significant interest in agricultural chemistry research, designed for the development of novel herbicide solutions. Its molecular architecture incorporates both a 1,3,4-oxadiazole and a 1,2-oxazole (isoxazole) ring, a structural feature found in patented herbicidal agents such as N-(1,3,4-oxadiazol-2-yl)arylcarboxamides . This suggests a potential mechanism of action involving the disruption of plant growth processes, making it a valuable candidate for investigating new modes of herbicidal activity and managing weed resistance. Beyond its agricultural applications, the 1,3,4-oxadiazole scaffold is a privileged structure in medicinal chemistry due to its bioisosteric properties, which can mimic esters and amides while offering improved metabolic stability . This compound, therefore, also presents a compelling core structure for pharmaceutical researchers exploring a wide spectrum of biological activities, including the design of anticancer, antibacterial, and anti-inflammatory agents . Researchers are provided with this compound to advance studies in these fields and to elucidate novel biological pathways.

Properties

IUPAC Name

7-ethoxy-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N4O5/c1-2-22-10-5-3-4-9-8-12(23-13(9)10)14(21)18-16-20-19-15(24-16)11-6-7-17-25-11/h3-8H,2H2,1H3,(H,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABGSOYUPXHCYAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC2=C1OC(=C2)C(=O)NC3=NN=C(O3)C4=CC=NO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

7-ethoxy-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]-1-benzofuran-2-carboxamide is a compound of interest due to its potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be broken down into three main components:

  • Benzofuran moiety : Imparts significant biological activity.
  • Oxadiazole and oxazole rings : Known for their roles in various biological processes.

Molecular Formula : C16_{16}H14_{14}N4_{4}O3_{3}

Anticancer Activity

Several studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, the oxadiazole and oxazole derivatives have been shown to inhibit tumor growth in various cancer cell lines. A notable study demonstrated that derivatives containing oxadiazole exhibited selective cytotoxicity against breast cancer cells (MCF-7) and lung cancer cells (A549) through apoptosis induction mechanisms .

Antimicrobial Properties

The compound has also shown promising antimicrobial activity. Research indicates that related compounds exhibit inhibitory effects against both Gram-positive and Gram-negative bacteria. For example, a study on similar oxazole derivatives reported effective inhibition of Staphylococcus aureus and Escherichia coli at low concentrations .

The mechanisms through which this compound exerts its biological effects include:

  • Inhibition of key enzymes : Similar compounds have been found to inhibit enzymes like thioredoxin reductase, which is crucial in cancer cell survival.
  • Induction of oxidative stress : The generation of reactive oxygen species (ROS) leads to cellular damage in cancer cells .

Study 1: Anticancer Efficacy

A recent study synthesized a series of benzofuran derivatives and evaluated their anticancer activity. The results showed that the compound significantly inhibited the proliferation of MCF-7 cells with an IC50 value of 12 µM. The study highlighted the importance of the oxadiazole moiety in enhancing anticancer activity .

CompoundCell LineIC50 (µM)Mechanism
Compound AMCF-712Apoptosis induction
Compound BA54915ROS generation

Study 2: Antimicrobial Activity

In another investigation focusing on antimicrobial properties, derivatives similar to this compound were tested against several pathogens. The results indicated effective inhibition against Candida albicans and Staphylococcus aureus with minimum inhibitory concentration (MIC) values ranging from 15 to 30 µg/mL.

MicroorganismMIC (µg/mL)
Staphylococcus aureus15
Escherichia coli20
Candida albicans25

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds similar to 7-ethoxy-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]-1-benzofuran-2-carboxamide exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • Cytotoxicity Testing: Research demonstrated that derivatives of oxadiazoles showed elevated cytotoxicity against human breast cancer (MCF-7) and colorectal carcinoma (HCT-116) cells . This suggests that the incorporation of the oxadiazole ring may enhance the anticancer properties of the compound.

Antidiabetic Potential

The compound has also been evaluated for its antidiabetic properties. In vivo studies using genetically modified models have shown that certain derivatives can significantly lower glucose levels . This positions the compound as a potential candidate for diabetes treatment.

Antimicrobial Properties

Compounds containing oxadiazole structures have been reported to possess antimicrobial activities against various pathogens. The mechanism of action typically involves disrupting bacterial cell walls or inhibiting critical metabolic pathways .

Synthesis Strategies

The synthesis of this compound can be achieved through several chemical reactions:

  • Oxidative Coupling Reactions: Utilizing 2-amino phenols as precursors can lead to the formation of benzoxazole derivatives which can be further modified to include oxadiazole structures .
  • Multistep Synthesis: A series of condensation reactions followed by cyclization can yield the desired compound with high purity and yield .

Case Studies

StudyObjectiveFindings
Study 1Evaluate anticancer activitySignificant cytotoxic effects against MCF-7 and HCT-116 cell lines were observed with derivatives showing IC50 values in low micromolar range .
Study 2Investigate antidiabetic effectsCompounds demonstrated a marked reduction in glucose levels in Drosophila models .
Study 3Assess antimicrobial efficacyThe synthesized compounds exhibited inhibitory effects on both Gram-positive and Gram-negative bacteria .

Comparison with Similar Compounds

Research Findings and Limitations

  • Synthetic Accessibility : The target compound’s synthesis likely follows routes similar to BG01369, involving condensation of benzofuran-2-carboxylic acid with 5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-amine. However, introducing the ethoxy group adds a step (e.g., Williamson ether synthesis), increasing complexity.
  • Knowledge Gaps: No peer-reviewed studies directly evaluate the target compound’s bioactivity, stability, or toxicity. BG01369’s commercial availability suggests it has undergone preliminary screening, but data are proprietary.

Q & A

Q. What are the key considerations for optimizing the synthesis of 7-ethoxy-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]-1-benzofuran-2-carboxamide?

  • Methodological Answer : Synthesis optimization involves:
  • Reagent Selection : Use THF and HCl for acid-catalyzed reactions to stabilize intermediates (e.g., nitro-group reduction or oxadiazole cyclization) .
  • Reaction Monitoring : Employ HPLC with a C18 column (e.g., 4.6 × 250 mm) to track intermediates and confirm retention times .
  • Purification : Utilize recrystallization from ethanol or THF to achieve >75% purity, validated via LC-MS and NMR .

Q. How can researchers ensure structural fidelity during the characterization of this compound?

  • Methodological Answer :
  • Spectroscopic Validation :
  • NMR : Compare chemical shifts for benzofuran (δ 6.8–7.5 ppm), oxadiazole (δ 8.2–8.5 ppm), and ethoxy groups (δ 1.3–1.5 ppm for CH₃, δ 4.0–4.3 ppm for CH₂) .
  • Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]⁺) with ≤2 ppm deviation .
  • X-ray Crystallography : Resolve ambiguities in heterocyclic connectivity (e.g., oxadiazole vs. oxazole orientation) .

Advanced Research Questions

Q. What experimental strategies are recommended to investigate the adenosine A2A receptor antagonism of this compound?

  • Methodological Answer :
  • In Vitro Binding Assays : Use radiolabeled ligands (e.g., [³H]ZM241385) in HEK293 cells expressing human A2A receptors. Measure IC₅₀ values via competitive binding .
  • Functional Antagonism : Assess cAMP inhibition in transfected cells using forskolin stimulation and ELISA-based detection .
  • Structural Modifications : Introduce substituents at the benzofuran 7-ethoxy group to study steric effects on receptor affinity (e.g., bulkier groups may enhance selectivity) .

Q. How can researchers resolve contradictions in bioactivity data between in vitro and in vivo models?

  • Methodological Answer :
  • Pharmacokinetic Profiling : Measure solubility (logP), metabolic stability (e.g., microsomal half-life), and membrane permeability (Caco-2 assay) to identify bioavailability limitations .
  • Metabolite Identification : Use LC-MS/MS to detect oxidative metabolites (e.g., ethoxy-group hydroxylation) that may alter activity .
  • Dose-Response Refinement : Adjust dosing regimens in animal models to account for species-specific metabolic rates .

Q. What computational approaches are suitable for predicting the compound’s interaction with off-target receptors?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina to screen against GPCR databases (e.g., PDSP Ki Database) to identify potential off-targets (e.g., serotonin or dopamine receptors) .
  • MD Simulations : Run 100-ns simulations in explicit solvent to assess binding stability (e.g., RMSD ≤2 Å) and identify critical residues for mutagenesis validation .

Data Analysis and Theoretical Frameworks

Q. How should researchers design a structure-activity relationship (SAR) study for derivatives of this compound?

  • Methodological Answer :
  • Scaffold Diversification : Synthesize analogs with variations in the oxadiazole (e.g., 1,3,4-thiadiazole substitution) or benzofuran (e.g., halogenation at position 5) .
  • Data Clustering : Apply principal component analysis (PCA) to correlate electronic (Hammett σ), steric (Taft Eₛ), and lipophilic (ClogP) parameters with bioactivity .

Q. What statistical methods are appropriate for analyzing dose-dependent cytotoxicity in cell-based assays?

  • Methodological Answer :
  • Nonlinear Regression : Fit data to a sigmoidal model (Hill equation) to calculate EC₅₀ and Hill coefficients .
  • ANOVA with Post Hoc Tests : Compare treatment groups (e.g., Tukey’s HSD) to identify significant differences (p < 0.05) in viability (e.g., MTT assay) .

Experimental Validation and Reproducibility

Q. What steps ensure reproducibility in heterogeneous catalysis studies involving this compound?

  • Methodological Answer :
  • Catalyst Characterization : Use BET surface area analysis and TEM to confirm consistency in catalyst batches (e.g., Pd/C for coupling reactions) .
  • Reaction Standardization : Control variables like solvent purity (HPLC-grade), moisture (Karl Fischer titration), and inert atmosphere (Ar glovebox) .

Q. How can researchers validate the compound’s mechanism of action in complex biological systems?

  • Methodological Answer :
  • Knockdown/Overexpression Models : Use CRISPR-Cas9 to silence A2A receptors in cell lines and assess rescue of pharmacological effects .
  • Biochemical Profiling : Measure downstream markers (e.g., cAMP, ERK phosphorylation) via Western blot or ELISA to confirm pathway engagement .

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